3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde
Overview
Description
3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a chloro group at the 3-position and a pyrazolyl group at the 4-position of the benzaldehyde ring. It is widely used in various fields of scientific research due to its unique chemical properties and reactivity.
Scientific Research Applications
3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde has a wide range of applications in scientific research:
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
The future directions for research on 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde and other pyrazole derivatives could involve further exploration of their synthesis methods, chemical reactivity, and biological activities. Given their wide range of pharmacological activities, these compounds have the potential for further antimicrobial drug development .
Mechanism of Action
Target of Action
The primary targets of 3-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde are Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by fitting into the LmPTR1 pocket (active site) of Leishmania aethiopica . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction .
Biochemical Pathways
The compound’s potent antipromastigote activity suggests it may interfere with the life cycle of leishmania aethiopica .
Pharmacokinetics
Its potent in vitro activity suggests it may have good bioavailability .
Result of Action
The compound exhibits potent antipromastigote activity, with an IC50 value of 0.018 µg/mL . This means it is highly effective at inhibiting the growth of Leishmania aethiopica, making it a potential candidate for the treatment of leishmaniasis .
Biochemical Analysis
Biochemical Properties
3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids. This interaction is crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it has been found to alter the activity of key signaling molecules such as protein kinases, which play a pivotal role in cell proliferation and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in drug metabolism. This inhibition can result in altered drug pharmacokinetics and potential drug-drug interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have demonstrated that the compound remains stable under controlled conditions but may degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound has been associated with changes in cellular morphology and function, highlighting the importance of temporal considerations in experimental design .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes without adverse effects. At high doses, the compound can cause hepatotoxicity and nephrotoxicity, underscoring the need for careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as aldehyde dehydrogenase and cytochrome P450, influencing metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications. Additionally, the compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its biological activity and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been found to interact with organic anion transporters, facilitating its uptake and distribution in various tissues. This interaction is essential for understanding the compound’s pharmacokinetics and its potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules. Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity, directing it to specific cellular compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde typically involves the cyclocondensation of acetylenic ketones with aryl hydrazines in ethanol. This reaction provides regioisomeric pyrazoles, which can be separated and purified . Another common method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for high yield and purity. The use of catalysts such as palladium or copper can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: 3-Chloro-4-(1H-pyrazol-1-yl)benzoic acid.
Reduction: 3-Chloro-4-(1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-1H-pyrazol-1-yl)-3-fluorobenzaldehyde
- 2-(1H-pyrazol-3-yl)phenol
- 1-(3-Chloro-4-cyanophenyl)-1H-pyrazole
Uniqueness
3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde is unique due to its specific substitution pattern on the benzaldehyde ring, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and pyrazolyl groups enhances its potential for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
3-chloro-4-pyrazol-1-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-6-8(7-14)2-3-10(9)13-5-1-4-12-13/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGUYXDHYGIYGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693897 | |
Record name | 3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186663-52-4 | |
Record name | 3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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